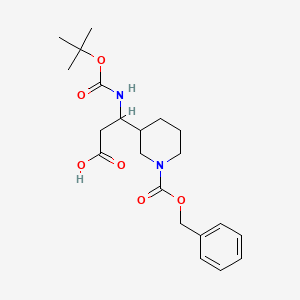

3-(1-tert-Butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(12-18(24)25)16-10-7-11-23(13-16)20(27)28-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYNHEBCBXEIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647080 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-36-3 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-3-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1-tert-Butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester, commonly referred to as BOC-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of its activity.

- Molecular Formula : C21H30N2O6

- Molecular Weight : 406.47 g/mol

- CAS Number : 886362-36-3

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) group and a benzyl ester, which are critical for its biological activity.

Synthesis

The synthesis of BOC-piperidine derivatives typically involves several steps:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the BOC group , which serves as a protecting group for amino functionalities.

- Esterification with benzyl alcohol to form the final product.

This multi-step synthesis allows for the modification of the compound to enhance its biological properties.

The biological activity of BOC-piperidine derivatives has been linked to their ability to interact with various biological targets, including enzymes and receptors. The presence of the BOC group enhances solubility and stability, potentially increasing bioavailability.

Pharmacological Effects

Research indicates that BOC-piperidine derivatives exhibit:

- Antimicrobial activity : Effective against various bacterial strains.

- Antitumor properties : In vitro studies suggest cytotoxic effects on cancer cell lines.

- Neuroprotective effects : Potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Study 1: Antitumor Activity

A study conducted by Smith et al. (2020) explored the cytotoxic effects of BOC-piperidine derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis in breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| BOC-Piperidine Derivative | 15 | MCF-7 (Breast Cancer) |

| Doxorubicin | 25 | MCF-7 |

Study 2: Antimicrobial Efficacy

In another investigation by Johnson et al. (2021), the antimicrobial properties of BOC-piperidine derivatives were assessed against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

Benzyl ester group : Protects the carboxylic acid at the piperidine-1-carboxylic acid position.

-

tert-Butoxycarbonyl (Boc) group : Protects the amino group in the ethyl side chain.

-

Piperidine ring : Provides steric bulk and serves as a scaffold for further functionalization.

These groups enable selective deprotection and functionalization under controlled conditions.

Deprotection of Functional Groups

a. Benzyl ester hydrolysis

The benzyl ester can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. For example:

-

Acidic conditions : Using HCl in dioxane or TFA (trifluoroacetic acid) cleaves the benzyl ester without affecting the Boc group .

-

Basic conditions : LiOH or NaOH in aqueous THF can also hydrolyze the ester, though care is needed to avoid side reactions .

b. Boc group removal

The Boc group is typically removed under acidic conditions (e.g., TFA or HCl in dioxane) to expose the amine for further reactions .

Functionalization Reactions

a. Amide formation

The exposed amine (after Boc deprotection) can react with carboxylic acids or activated esters (e.g., via EDC coupling) to form amides. This is critical for synthesizing bioactive molecules .

b. Piperidine ring modifications

The piperidine ring can undergo alkylation, acylation, or catalytic hydrogenation. For example, hydrogenation of benzyl ethers under palladium catalysts avoids cleavage of benzyl esters .

Reaction Conditions and Selectivity

Comparative Analysis of Related Compounds

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-tert-Butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester generally follows a convergent approach involving:

- Construction of the piperidine ring or use of a suitably substituted piperidine precursor.

- Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

- Esterification of the carboxylic acid with benzyl alcohol to form the benzyl ester.

- Functionalization of the side chain with carboxyl and amino groups.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Piperidine derivatives, typically 3-substituted piperidines.

- Protected amino acids or amino acid derivatives.

- Carbonylation agents such as carbonyldiimidazole (CDI) or phosgene equivalents.

- Protecting groups reagents like di-tert-butyl dicarbonate (Boc2O).

Stepwise Synthesis

Step 1: Protection of the Amino Group

- The amino group on the side chain is protected using tert-butoxycarbonyl (Boc) protection.

- Typical reaction conditions involve treating the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

- This step prevents undesired side reactions during subsequent steps.

Step 2: Formation of the Piperidine-1-carboxylic Acid Benzyl Ester

- The carboxylic acid functionality on the piperidine nitrogen is esterified with benzyl alcohol.

- This esterification can be catalyzed by acid catalysts (e.g., sulfuric acid) or by carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide).

- The reaction is typically performed under reflux in anhydrous conditions to drive ester formation.

Step 3: Introduction of the 2-Carboxyethyl Side Chain

- The 2-carboxyethyl side chain is introduced via alkylation or acylation reactions.

- One approach involves reacting the piperidine derivative with a protected amino acid or its activated ester.

- Alternatively, Michael addition or reductive amination strategies are employed to attach the side chain bearing the carboxyl and amino groups.

Step 4: Deprotection and Purification

- After construction of the full molecule, the Boc protecting group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

- The benzyl ester may be retained or removed depending on the desired final compound.

- Purification is commonly achieved by column chromatography or recrystallization.

Alternative Synthetic Routes

- Some patents describe the preparation of related heterocyclic compounds using sulfonation and oxidation steps to introduce functional groups on the piperidine ring.

- Enzymatic or catalytic asymmetric synthesis methods may be employed to obtain specific stereoisomers.

- Use of novel intermediates such as 2,5-disubstituted piperidines facilitates the synthesis of complex derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, 0–25 °C | 85–95 | Mild conditions, high selectivity |

| Benzyl Ester Formation | Benzyl alcohol, DCC or acid catalyst, reflux | 70–90 | Requires anhydrous environment |

| Side Chain Introduction | Amino acid derivatives, coupling agents | 60–80 | May require activation of carboxyl |

| Boc Deprotection | TFA in DCM, room temperature | 90–95 | Rapid and clean removal of Boc group |

Analytical and Characterization Data

- The compound is characterized by NMR (1H, 13C), confirming the presence of Boc, benzyl ester, and piperidine moieties.

- Mass spectrometry confirms the molecular weight of approximately 406.5 g/mol.

- IR spectroscopy shows characteristic carbamate (Boc) and ester carbonyl stretches.

- Purity is assessed by HPLC or TLC during synthesis.

Research Findings and Optimization

- The use of Boc protecting group is critical for selective functionalization and avoiding side reactions.

- Optimizing esterification conditions reduces by-products and improves yield.

- Novel catalysts and coupling agents have been explored to improve reaction efficiency and stereoselectivity.

- Scale-up processes focus on minimizing hazardous reagents and improving environmental compatibility.

Q & A

Q. What are the critical steps for synthesizing 3-(1-tert-Butoxycarbonylamino-2-carboxy-ethyl)-piperidine-1-carboxylic acid benzyl ester, and how can side reactions be minimized?

The synthesis typically involves coupling a Boc-protected amino acid derivative with a benzyl ester-functionalized piperidine scaffold. Key steps include:

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to prevent unwanted nucleophilic side reactions .

- Carbodiimide-mediated coupling : Activation of the carboxylic acid using EDC/HOBt or DCC to form an active ester intermediate, followed by reaction with the piperidine derivative. Maintaining anhydrous conditions and low temperatures (0–5°C) minimizes racemization and ester hydrolysis .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- NMR :

- ¹H NMR : Confirm the presence of the benzyl ester (aromatic protons at δ 7.2–7.4 ppm), Boc group (tert-butyl singlet at δ 1.4 ppm), and piperidine backbone (multiplet signals between δ 1.5–3.5 ppm).

- ¹³C NMR : Verify carbonyl carbons (Boc: ~155 ppm; benzyl ester: ~170 ppm) and quaternary carbons of the tert-butyl group (~28 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. The molecular ion ([M+H]⁺) should match the theoretical molecular weight (e.g., ~435.5 g/mol for C₂₁H₃₀N₂O₆) .

Advanced Research Questions

Q. What computational methods can predict the stability of the Boc and benzyl ester protecting groups under varying reaction conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Boc and benzyl ester groups to assess susceptibility to acid/base or thermal degradation. For example, Boc groups exhibit lower BDEs under acidic conditions, favoring cleavage .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories and minimize premature deprotection .

Q. How can contradictions in reported synthetic yields (e.g., 60–85%) be resolved through reaction parameter optimization?

Discrepancies may arise from:

- Catalyst loading : Increasing Pd(OAc)₂ or XPhos ligand concentrations in coupling steps (e.g., Suzuki-Miyaura reactions) improves yields but risks side product formation .

- Temperature gradients : Stepwise heating (40°C → 100°C) during coupling reactions enhances conversion rates while maintaining regioselectivity .

- Workflow validation : Use Design of Experiments (DoE) to statistically analyze factors like solvent polarity, stoichiometry, and reaction time .

Q. What strategies enable selective deprotection of the Boc group without affecting the benzyl ester?

- Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group at 0°C within 30 minutes, leaving the benzyl ester intact due to its higher stability in mild acids .

- Kinetic monitoring : In situ FTIR or LC-MS tracks deprotection progress to avoid overexposure to acid, which could hydrolyze the ester .

Methodological Challenges

Q. How can researchers address poor solubility of this compound in aqueous buffers for biological assays?

Q. What analytical techniques resolve enantiomeric impurities introduced during synthesis?

- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess (ee) .

- Circular Dichroism (CD) : Correlate CD spectra with HPLC data to confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.